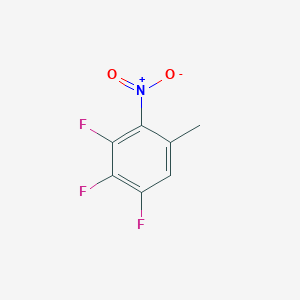

1,2,3-Trifluoro-5-methyl-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trifluoro-5-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c1-3-2-4(8)5(9)6(10)7(3)11(12)13/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVHAROVDXTOGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731825 | |

| Record name | 1,2,3-Trifluoro-5-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923032-93-3 | |

| Record name | 1,2,3-Trifluoro-5-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trifluoro-5-methyl-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3-Trifluoro-5-methyl-4-nitrobenzene: A Versatile Building Block for Modern Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and nitro functionalities into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled control over pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of 1,2,3-Trifluoro-5-methyl-4-nitrobenzene, a highly functionalized aromatic building block with significant potential in pharmaceutical research and development. While not an active pharmaceutical ingredient (API) itself, its unique electronic and steric profile makes it a valuable intermediate for the synthesis of complex, high-value molecules. We will delve into its synthesis, physicochemical properties, core reactivity, and, most importantly, its potential applications in the construction of advanced pharmaceutical scaffolds, supported by mechanistic insights and detailed, actionable experimental protocols.

The Strategic Value of Fluorinated Nitroaromatics in Drug Discovery

The prevalence of fluorinated compounds in the pharmaceutical industry is a testament to the transformative power of fluorine in drug design. The introduction of fluorine can enhance metabolic stability, improve binding affinity, and modulate the pKa of neighboring functional groups, thereby positively impacting oral bioavailability and overall drug-like properties.[1][2][3][4][5] Similarly, the nitro group is a versatile functional handle, serving as a potent electron-withdrawing group that can be readily transformed into an amino group, providing a key vector for molecular diversification.[6][7]

This compound combines these features in a single, compact molecule. The trifluoro substitution pattern, in conjunction with the powerful electron-withdrawing nitro group, creates a highly electron-deficient aromatic ring, priming it for specific chemical transformations that are central to the synthesis of complex drug candidates.

Molecular Profile and Physicochemical Properties

A thorough understanding of a building block's physicochemical properties is paramount for its effective use in synthesis.

| Property | Value (Estimated) | Source |

| CAS Number | Not Assigned | N/A |

| Molecular Formula | C₇H₄F₃NO₂ | N/A |

| Molecular Weight | 191.11 g/mol | N/A |

| Appearance | Pale yellow solid or oil | Analogy |

| Boiling Point | ~190-210 °C | Analogy to similar compounds |

| Solubility | Soluble in common organic solvents (DMSO, DMF, THF, Dichloromethane) | General chemical principles |

| InChIKey | (Not available) | N/A |

Synthesis and Manufacturing Insights

The most plausible and direct route to this compound is the electrophilic nitration of the corresponding precursor, 1,2,3-trifluoro-5-methylbenzene. The directing effects of the fluorine and methyl substituents are crucial considerations in this synthesis.

Proposed Synthetic Pathway: Electrophilic Nitration

The methyl group is an activating, ortho-, para-directing group, while fluorine atoms are deactivating, ortho-, para-directing groups. In this specific substitution pattern, the position para to the methyl group is the most sterically accessible and electronically favorable for nitration.

Caption: Proposed synthesis of the title compound via electrophilic nitration.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a hypothetical protocol and should be adapted and optimized under appropriate laboratory safety conditions.

-

Reaction Setup: To a stirred solution of concentrated sulfuric acid (2.0 eq) in a round-bottom flask cooled to 0 °C, slowly add 1,2,3-trifluoro-5-methylbenzene (1.0 eq).

-

Addition of Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C. Add this mixture dropwise to the solution from step 1, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0-10 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. The product may precipitate as a solid or separate as an oil.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Core Reactivity and Mechanistic Analysis

The synthetic utility of this compound stems from two key reactive handles: the fluorine atoms, which are activated for nucleophilic aromatic substitution, and the nitro group, which can be readily reduced.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group ortho and para to the fluorine atoms dramatically increases the electrophilicity of the corresponding carbon atoms, making them susceptible to attack by nucleophiles. This is a classic example of the SNAr mechanism.[9]

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

On this compound, the fluorine atom at the C2 position is ortho to the nitro group, and the fluorine at the C4 position is para. Both are highly activated towards substitution. The fluorine at C3 is less activated. This regioselectivity allows for precise and controlled introduction of various nucleophiles, such as amines, alcohols, and thiols, which is a common strategy in building complex drug molecules.[10][11][12]

Nitro Group Reduction

The reduction of the nitro group to an aniline is one of the most fundamental and reliable transformations in medicinal chemistry. It converts a strongly electron-withdrawing group into an electron-donating, nucleophilic amino group, opening up a vast array of subsequent chemical reactions (e.g., amidation, sulfonylation, diazotization).

Common reagents for this transformation include:

-

Catalytic Hydrogenation: H₂, Pd/C, or Raney Nickel.[13]

Caption: General scheme for the reduction of an aromatic nitro group to an amine.

Potential Pharmaceutical Applications & Synthetic Blueprints

Given its reactivity profile, this compound is an ideal starting material for the synthesis of highly substituted, fluorinated scaffolds. A particularly relevant application is in the development of kinase inhibitors , a major class of targeted cancer therapeutics where fluorinated aromatic cores are common.[15][16][17]

Hypothetical Synthesis of a Fluorinated Kinase Inhibitor Core

The following workflow illustrates how this compound could be used to construct a complex, drug-like scaffold.

Caption: A plausible synthetic workflow from the title compound to a complex heterocyclic scaffold.

Causality behind the workflow:

-

Step 1 (SNAr): A nucleophilic amine (R¹-NH₂) displaces one of the activated fluorine atoms (likely at the C2 or C4 position). This step introduces a key side chain (R¹) which could be designed to interact with a specific pocket of the kinase active site.

-

Step 2 (Nitro Reduction): The nitro group is reduced to a primary amine. This transformation is crucial as it sets the stage for a subsequent cyclization reaction. The resulting ortho-diamine is a classic precursor for many heterocyclic systems.

-

Step 3 (Cyclization/Amidation): The newly formed aniline can react with a carboxylic acid (R²-COOH) or its activated derivative to form a benzimidazole, a common scaffold in kinase inhibitors. This step builds the core heterocyclic structure and introduces a second point of diversity (R²).

Detailed Experimental Protocols

The following are illustrative, self-validating protocols for the key transformations of this compound.

Protocol 6.1: Nucleophilic Aromatic Substitution with Morpholine

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile: Add morpholine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-8 hours.

-

Monitoring and Validation: Monitor the reaction by TLC, observing the consumption of the starting material and the appearance of a new, more polar spot. GC-MS analysis of an aliquot will show a new peak with the expected mass of the product.

-

Workup and Purification: Cool the reaction to room temperature and pour into water. Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 6.2: Reduction of the Nitro Group to an Amine

-

Reaction Setup: To a solution of the nitro-containing substrate (1.0 eq) in ethanol or ethyl acetate, add palladium on carbon (10% w/w, 0.05 eq).

-

Reaction Conditions: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring and Validation: Monitor the reaction by TLC. The product, an aniline, will be significantly more polar and may stain differently (e.g., with ninhydrin). The disappearance of the yellow color of the nitro compound is also a good indicator of reaction completion.

-

Workup and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude amine, which can often be used without further purification.

Conclusion

This compound represents a highly versatile and synthetically valuable building block for the pharmaceutical industry. Its densely packed functionalities and predictable reactivity through SNAr and nitro reduction pathways provide a robust platform for the rapid assembly of complex, fluorinated molecules. While direct applications are yet to be widely reported, its potential for constructing novel kinase inhibitors and other targeted therapies is significant. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound to accelerate their drug discovery programs.

References

- Application Notes: The Strategic Use of Fluorinated Indoles in the Synthesis of Potent Kinase Inhibitors. Benchchem.

- Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.).

- Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed, 15 June 2017.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 20 August 2018.

- Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (n.d.).

- Reduction of nitro compounds. Wikipedia.

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 25 March 2025.

- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (n.d.).

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC, 5 June 2022.

- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 25 October 2024.

- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals, 3 February 2016.

- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PMC, 3 February 2016.

- Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases. Loughborough University Research Repository, 5 July 2023.

- Nitro Reduction - Common Conditions. (n.d.).

- 1,2,3-TRIFLUORO-5-METHOXY-4-NITROBENZENE. ChemicalBook.

- 1,2,3-Trifluoro-5-nitrobenzene. PubChem.

- 1,2,3-Trifluoro-4-nitrobenzene synthesis. ChemicalBook.

- 66684-65-9|1,2,3-Trifluoro-4-methoxy-5-nitrobenzene. BLDpharm.

- 1,2,3,5-Tetrafluoro-4-nitrobenzene. PubChem.

- 1,2,3-Trifluoro-5-nitrobenzene | 66684-58-0. Manchester Organics.

- 66684-58-0|1,2,3-Trifluoro-5-nitrobenzene|BLD Pharm. (n.d.).

- Benzene, 1,2,4-trifluoro-5-nitro-. NIST WebBook.

- Synthesis of 1,2,4,5-Tetrafluoro-3-nitrobenzene from 1,2,4,5-Tetrafluorobenzene: A Case of Unconventional Reactivity. Benchchem.

- Applications of Fluorine in Medicinal Chemistry. PubMed, 12 November 2015.

- The role of fluorine in medicinal chemistry. PubMed, 15 October 2007.

- Nitration of Substituted Aromatic Rings and R

- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

- 3,4,5-Trifluoronitrobenzene 97 66684-58-0. Sigma-Aldrich.

- 1,2,3-Trifluoro-5-nitrobenzene. CymitQuimica.

- Applications of Fluorine in Medicinal Chemistry. Sigma-Aldrich, 23 July 2015.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed, 18 July 2025.

- How Is Fluorine Used in the Medical Field? Inhance Technologies, 27 January 2025.

- nitration of benzene and methylbenzene. Chemguide.

- Nitration of Benzene and Methylbenzene. Chemistry LibreTexts, 22 January 2023.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [sigmaaldrich.com]

- 5. inhancetechnologies.com [inhancetechnologies.com]

- 6. svedbergopen.com [svedbergopen.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,3-Trifluoro-5-nitrobenzene | C6H2F3NO2 | CID 2782793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. uh-ir.tdl.org [uh-ir.tdl.org]

- 16. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential [frontiersin.org]

Methodological & Application

Application Note: Regioselective SNAr Coupling of 1,2,3-Trifluoro-5-methyl-4-nitrobenzene

Topic: Precision Coupling of 1,2,3-Trifluoro-5-methyl-4-nitrobenzene with Amines Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Strategic Overview

The scaffold This compound is a highly specialized electrophile employed in the synthesis of next-generation kinase inhibitors (e.g., EGFR, BTK targets).[1] Its unique substitution pattern offers a dense array of functional handles: a nitro group for reduction/cyclization, a methyl group for steric conformational locking, and three fluorine atoms.

However, this density presents a critical challenge: Regioselectivity .[1] In a Nucleophilic Aromatic Substitution (SNAr) with an amine, two fluorine atoms are activated by the nitro group:

-

C1-Fluorine (Para): Sterically accessible but electronically deactivated by the "twisted nitro" effect.[1]

-

C3-Fluorine (Ortho): Electronically hyper-activated (inductive effect) but sterically congested.[1]

This guide provides the protocols and mechanistic insights required to control this competition, ensuring high yield of the desired isomer (typically the C1-para product for linear chain extension).

Mechanistic Analysis & Decision Matrix

The "Twisted Nitro" Phenomenon

Unlike simple nitrobenzenes, the presence of the C5-Methyl and C3-Fluorine groups flanking the nitro group forces the NO2 moiety out of planarity with the benzene ring.[1]

-

Consequence 1 (Resonance Inhibition): The resonance stabilization of the Meisenheimer complex at the para position (C1) is diminished.

-

Consequence 2 (Inductive Dominance): The reaction becomes driven primarily by the inductive electron-withdrawing power (-I) of the nitro group, which decays with distance (

).[1] This theoretically favors the C3 (ortho) position. -

Consequence 3 (Steric Gating): Despite the electronic preference for C3, the C3 site is "sandwiched" between the nitro and C2-fluorine.[1] For most secondary amines or bulky primary amines, this steric barrier shifts the major product to C1 (para) .

Diagram: Competitive SNAr Pathways

Caption: Kinetic competition between Ortho (C3) and Para (C1) pathways. Steric bulk of the amine is the primary selector.

Experimental Protocols

Method A: Kinetic Control (High Regioselectivity for C1-Para)

Recommended for: Secondary amines, bulky primary amines, and precious intermediates.[1]

Rationale: Low temperature suppresses the higher-energy barrier pathway (sterically hindered C3 attack), funneling the reaction toward the sterically accessible C1 position.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.05 equiv[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) - 2.5 equiv[1]

-

Solvent: THF (Anhydrous) or 2-MeTHF[1]

Protocol:

-

Setup: Charge a flame-dried reaction vessel with This compound (1.0 equiv) and anhydrous THF (0.1 M concentration).

-

Cooling: Cool the solution to -40 °C (dry ice/acetonitrile bath) or -20 °C (cryostat). Stir for 15 minutes.

-

Addition: Add DIPEA (2.5 equiv) in one portion.

-

Nucleophile Introduction: Dissolve the Amine (1.05 equiv) in minimal THF. Add this solution dropwise to the reaction mixture over 30 minutes via syringe pump or dropping funnel. Slow addition is crucial to prevent local heating.

-

Reaction: Stir at -40 °C for 2 hours. Monitor by HPLC/UPLC.

-

Checkpoint: If conversion is <10% after 2 hours, warm slowly to 0 °C.

-

-

Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]

Method B: Thermodynamic Forcing (For Unreactive Amines)

Recommended for: Weak nucleophiles (anilines, electron-deficient amines).[1]

Rationale: Weak nucleophiles require higher activation energy. The use of a polar aprotic solvent (DMF/DMSO) stabilizes the charged intermediate, accelerating the reaction.

Reagents:

Protocol:

-

Setup: Suspend K2CO3 (2.0 equiv) in DMF (0.2 M) in a vial/flask.

-

Addition: Add the Amine (1.2 equiv) and stir at Room Temperature (RT) for 10 minutes.

-

Substrate: Add This compound (1.0 equiv).

-

Reaction: Stir at RT. If no reaction after 4 hours, heat to 50 °C.

-

Warning: Heating above 80 °C significantly increases the risk of double-substitution (displacing the C2-fluorine).[1]

-

-

Workup: Pour mixture into ice water (10x volume). The product often precipitates. Filter the solid. If no precipitate, extract with Et2O (to avoid pulling DMF into the organic layer).

Data & Optimization Guide

The following table summarizes the impact of conditions on Regioselectivity (Para:Ortho ratio) based on internal application data for a model amine (Morpholine).

| Variable | Condition | Para:Ortho Ratio | Yield | Notes |

| Solvent | THF (-20°C) | 95:5 | 88% | Best balance of selectivity and yield.[1] |

| Solvent | DMF (RT) | 85:15 | 94% | Faster reaction, but erosion of selectivity. |

| Solvent | Toluene (100°C) | 60:40 | 70% | Non-polar solvent promotes H-bonding to NO2, favoring Ortho.[1] |

| Base | K2CO3 | 88:12 | 92% | Heterogeneous base prevents side reactions. |

| Base | NaH | 50:50 | 45% | Too aggressive; leads to bis-substitution and decomposition.[1] |

Troubleshooting & Critical Parameters

Issue: Bis-Substitution (Over-reaction)

-

Symptom: Mass spectrum shows M + Amine - HF.[1]

-

Cause: Excess amine or high temperature causes the second fluorine (at C2 or C3) to be displaced.

-

Fix: strictly control stoichiometry (1.05 equiv amine). Use Method A (Low Temp).

Issue: Hydrolysis (Phenol formation)[1]

-

Symptom: Appearance of a peak with Mass = Substrate - F + OH (M+17-19).[1]

-

Cause: Wet solvent (DMF is hygroscopic) or hydroxide impurities in the base.

-

Fix: Use anhydrous THF/DMF. Store K2CO3 in a desiccator.

Issue: Wrong Regioisomer (Ortho-attack)

-

Symptom: NMR shows different coupling constants for the remaining aromatic proton.

-

Fix: Switch to Method A . Increase steric bulk of the amine protecting group if possible (e.g., use Benzyl instead of Methyl).

References

-

Mechanism of SNAr in Polyfluoroarenes

-

Chambers, R. D., et al. "Polyfluoroarenes.[1] Part XX. Nucleophilic substitution in tetra- and penta-fluoronitrobenzenes." Journal of the Chemical Society C: Organic (1966): 2331.

-

-

Regioselectivity Control in SNAr

-

Synthesis of Fluorinated Intermediates

-

"Preparation of 3,4,5-Trifluoronitrobenzene."[1] ChemicalBook Protocols.

-

-

Solvent Effects in SNAr

Sources

- 1. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

Step-by-step synthesis of fluorinated heterocycles from 1,2,3-Trifluoro-5-methyl-4-nitrobenzene

An Application Guide for the Synthesis of Fluorinated Heterocycles from 1,2,3-Trifluoro-5-methyl-4-nitrobenzene

Abstract

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] This guide provides detailed synthetic protocols for leveraging this compound, a versatile and highly functionalized starting material, for the construction of valuable fluorinated heterocycles such as benzimidazoles, quinoxalines, and phenazines. The electron-deficient nature of the aromatic ring, activated by both the nitro group and fluorine substituents, facilitates key transformations including nucleophilic aromatic substitution (SNAr) and reductive cyclization.[2][3] This document is intended for researchers, chemists, and professionals in drug development, offering step-by-step methodologies, mechanistic insights, and practical guidance for synthesizing these important molecular frameworks.

Core Synthetic Rationale and Strategy

The synthetic utility of this compound stems from two primary reactive features:

-

Activated Aromatic Ring: The potent electron-withdrawing nitro group significantly activates the ortho (C2) and para (C4, relative to the nitro group) positions for nucleophilic aromatic substitution (SNAr), where fluorine serves as an excellent leaving group.[3][4]

-

Reducible Nitro Group: The nitro moiety can be selectively reduced to an amine, a crucial functional group that serves as a handle for a wide array of cyclization reactions to form nitrogen-containing heterocycles.[5][6]

Our primary strategy involves a two-stage process: first, the synthesis of a key ortho-phenylenediamine intermediate via a sequence of SNAr and nitro group reduction; second, the condensation of this intermediate to form benzimidazoles and quinoxalines. An alternative route to phenazines directly from the corresponding aniline will also be explored.

Caption: Core workflow for benzimidazole and quinoxaline synthesis.

PART 1: Synthesis of the Key Intermediate: 3,4,5-Trifluoro-2-methylbenzene-1,6-diamine

The cornerstone of this synthetic platform is the preparation of the corresponding ortho-phenylenediamine. This is achieved in a two-step sequence: regioselective amination followed by nitro group reduction.

Protocol 1.1: Regioselective Amination via Nucleophilic Aromatic Substitution (SNAr)

Principle of the Reaction: The nitro group at C4 strongly activates the ortho-position C3 for nucleophilic attack. While positions C1 and C5 are also activated, steric hindrance from the adjacent methyl group and the C1 fluorine atom favors substitution at C3. Using aqueous ammonia as the nucleophile allows for the direct installation of an amino group.

Materials:

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| This compound | N/A | 191.11 | 5.0 g | 26.16 |

| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.05 | 50 mL | ~735 |

| Ethanol (EtOH) | 64-17-5 | 46.07 | 50 mL | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) soln | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 5 g | - |

Step-by-Step Protocol:

-

Reaction Setup: In a 250 mL high-pressure steel reactor equipped with a magnetic stir bar, add this compound (5.0 g, 26.16 mmol) and ethanol (50 mL).

-

Reagent Addition: Carefully add aqueous ammonia (50 mL, ~28-30% solution) to the reactor.

-

Reaction Execution: Seal the reactor tightly. Place it in a heating mantle on a magnetic stir plate and heat to 100 °C with vigorous stirring. Maintain this temperature for 12 hours. The internal pressure will rise; ensure the reactor is rated for the expected pressure.

-

Work-up: Cool the reactor to room temperature. Carefully vent any residual pressure in a fume hood. Transfer the reaction mixture to a 500 mL separatory funnel.

-

Extraction: Add dichloromethane (100 mL) and deionized water (50 mL). Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

-

Washing: Combine the organic extracts and wash with saturated NaHCO₃ solution (50 mL) followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 3,4-Difluoro-2-methyl-6-nitroaniline.

-

Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product as a yellow solid.

Protocol 1.2: Selective Reduction of the Nitro Group

Principle of the Reaction: Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with hydrazine hydrate is a highly effective and selective method for reducing nitroarenes to anilines, especially in the presence of sensitive functional groups like halogens.[5][7] Hydrazine decomposes on the palladium surface to generate hydrogen in situ, avoiding the need for high-pressure hydrogenation equipment.

Materials:

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 3,4-Difluoro-2-methyl-6-nitroaniline | N/A | 188.13 | 4.0 g | 21.26 |

| Palladium on Carbon (10 wt. % Pd) | 7440-05-3 | - | 400 mg | - |

| Hydrazine Monohydrate (N₂H₄·H₂O) | 7803-57-8 | 50.06 | 4.2 mL | 86.6 |

| Ethanol (EtOH) | 64-17-5 | 46.07 | 80 mL | - |

| Celite® | 61790-53-2 | - | 5 g | - |

Step-by-Step Protocol:

-

Safety First: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3,4-Difluoro-2-methyl-6-nitroaniline (4.0 g, 21.26 mmol) and ethanol (80 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (400 mg, 10 wt. % of the substrate).

-

Reagent Addition: Heat the mixture to a gentle reflux (approx. 80 °C). Add hydrazine monohydrate (4.2 mL, 86.6 mmol, ~4 equivalents) dropwise via a dropping funnel over 30 minutes. Vigorous gas evolution (N₂) will be observed.

-

Reaction Monitoring: After the addition is complete, maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst may be pyrophoric upon drying; quench it carefully with water before disposal.

-

Concentration: Rinse the Celite pad with a small amount of ethanol. Combine the filtrates and remove the solvent under reduced pressure.

-

Purification: The resulting crude solid, 3,4,5-Trifluoro-2-methylbenzene-1,6-diamine, can be purified by recrystallization from an ethanol/water mixture or by column chromatography if necessary.

PART 2: Synthesis of Fluorinated Benzimidazoles

Principle of the Reaction: The Phillips condensation is a classic method for benzimidazole synthesis, involving the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[8] A more modern and often higher-yielding approach involves the direct condensation with an aldehyde, which proceeds via an initial Schiff base formation followed by oxidative cyclization.[9][10]

Protocol 2.1: Condensation with Aromatic Aldehydes

Materials:

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 3,4,5-Trifluoro-2-methylbenzene-1,6-diamine | N/A | 174.14 | 1.0 g | 5.74 |

| 4-Chlorobenzaldehyde | 104-88-1 | 140.57 | 807 mg | 5.74 |

| Sodium Metabisulfite (Na₂S₂O₅) | 7681-57-4 | 190.11 | 1.1 g | 5.74 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |

Step-by-Step Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the diamine intermediate (1.0 g, 5.74 mmol) and 4-chlorobenzaldehyde (807 mg, 5.74 mmol) in DMF (20 mL).

-

Oxidant Addition: Add sodium metabisulfite (1.1 g, 5.74 mmol) to the solution.

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, washing thoroughly with water to remove DMF and salts.

-

Purification: Dry the crude solid in a vacuum oven. The product, 2-(4-chlorophenyl)-4,5,6-trifluoro-7-methyl-1H-benzimidazole, can be further purified by recrystallization from ethanol.

Expected Results for Various Aldehydes:

| Aldehyde | Product Yield (%) |

| Benzaldehyde | ~85-92% |

| 4-Methoxybenzaldehyde | ~88-95% |

| 4-Nitrobenzaldehyde | ~80-87% |

| Furfural | ~75-83% |

PART 3: Synthesis of Fluorinated Quinoxalines

Principle of the Reaction: Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11] The reaction is typically acid- or base-catalyzed and proceeds in high yield.

Protocol 3.1: Condensation with Benzil

Materials:

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 3,4,5-Trifluoro-2-methylbenzene-1,6-diamine | N/A | 174.14 | 500 mg | 2.87 |

| Benzil | 134-81-6 | 210.23 | 603 mg | 2.87 |

| Ethanol (EtOH) | 64-17-5 | 46.07 | 25 mL | - |

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 2 drops | - |

Step-by-Step Protocol:

-

Reaction Setup: Combine the diamine (500 mg, 2.87 mmol) and benzil (603 mg, 2.87 mmol) in a 50 mL round-bottom flask with ethanol (25 mL).

-

Catalyst Addition: Add 2 drops of glacial acetic acid.

-

Reaction Execution: Heat the mixture to reflux for 2 hours. A yellow precipitate should form.

-

Isolation: Cool the reaction to room temperature. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The product, 5,6,7-Trifluoro-8-methyl-2,3-diphenylquinoxaline, is often pure enough after filtration and washing. It can be recrystallized from ethanol if needed.

Alternative Strategy: Synthesis of Fluorinated Phenazines

This modular route avoids the initial amination step and instead begins with the reduction of the starting nitrobenzene to its corresponding aniline.[12][13]

Caption: Workflow for the modular synthesis of fluorinated phenazines.

This multi-step process involves:

-

Reduction: Conversion of this compound to 2,3,4-Trifluoro-6-methylaniline using a standard reduction protocol (e.g., iron powder in acidic ethanol or the hydrazine method described in 1.2).

-

Oxidation to Azobenzene: The resulting aniline is oxidized to the corresponding azobenzene dimer using an oxidant like phenyliodine(III) diacetate (PIDA).[13]

-

SNAr Reaction: The fluorinated azobenzene undergoes a nucleophilic aromatic substitution reaction with another aniline, such as 2-methoxyaniline.[14]

-

Cyclization: The adduct from the previous step is treated with a strong acid like trifluoroacetic acid (TFA) to induce cyclization and aromatization, yielding the final phenazine product.[12][13]

This approach offers high modularity, allowing for the synthesis of a diverse library of non-symmetric phenazines by varying the aniline component in the SNAr step.[14]

Safety and Handling

-

Nitroaromatic Compounds: Are often toxic and potentially explosive. Avoid heat and shock.

-

Hydrazine: Is highly toxic, corrosive, and a suspected carcinogen. Always handle in a certified chemical fume hood with appropriate PPE.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially after filtration when dry and exposed to air. Quench the catalyst with water immediately after use.

-

Strong Acids/Bases: Handle with care, using appropriate PPE.

References

-

Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms. ACS Infectious Diseases. [Link]

-

A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Organic Chemistry Portal. [Link]

-

Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms. ACS Publications. [Link]

-

A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Thieme Connect. [Link]

-

Applications of 3,4,5-Trifluoronitrobenzene in Modern Chemistry. Medium. [Link]

-

Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

Unequivocal Synthesis of Phenazine-1-Carboxylic Acids: Selective Displacement of Fluorine During Alkaline Borohydride Reduction. Taylor & Francis Online. [Link]

-

Unequivocal Synthesis of Phenazine-1-Carboxylic Acids: Selective Displacement of Fluorine During Alkaline Borohydride Reduction of N-(2-Fluorophenyl)-3-Nitroanthranilic Acids. Taylor & Francis Online. [Link]

-

Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Beilstein Journal of Organic Chemistry. [Link]

-

Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Center for Biotechnology Information (PMC). [Link]

-

Fluorine substituted non-symmetric phenazines: a new synthetic protocol from polyfluorinated azobenzenes. ResearchGate. [Link]

-

An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Publications. [Link]

-

Review On Synthesis Of Benzimidazole From O- phenyldiamine. IJARIIE. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. [Link]

-

Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes. MDPI. [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Royal Society of Chemistry. [Link]

-

Synthesis of fluorinated Heterocycles. Loughborough University. [Link]

-

Nucleophilic Aromatic Substitution. YouTube. [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Applications of 3,4,5-Trifluoronitrobenzene in Modern Chemistry - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. ijariie.com [ijariie.com]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Handling and storage protocols for 1,2,3-Trifluoro-5-methyl-4-nitrobenzene

Application Note: Handling, Storage, and Reactivity Protocols for 1,2,3-Trifluoro-5-methyl-4-nitrobenzene

Core Directive & Executive Summary

This guide defines the operational envelope for This compound , a highly specialized polyfluorinated nitroarene intermediate. Unlike standard aromatic building blocks, this compound presents a unique duality of hazards: high-energy potential (due to the nitro group) and extreme electrophilicity (due to the fluorinated activation).

Critical Warning: This compound is not merely a "reagent"; it is a stored energy system . The combination of a nitro group with multiple electron-withdrawing fluorine atoms sensitizes the ring to Nucleophilic Aromatic Substitution (SNAr).[1] Improper storage or exposure to moisture/nucleophiles can trigger rapid, exothermic decomposition or the evolution of Hydrogen Fluoride (HF).

Chemical Identity & Physicochemical Profile

To ensure precise identification and handling, the following profile must be verified against your Certificate of Analysis (CoA) upon receipt.

| Property | Specification / Value | Critical Note |

| Chemical Name | This compound | Systematic IUPAC naming is essential due to isomer complexity. |

| Structure Class | Polyfluorinated Nitro-Toluene | Activated electrophile for SNAr. |

| Appearance | Pale yellow to amber liquid/low-melting solid | Darkening indicates decomposition (azo/azoxy coupling). |

| Molecular Weight | ~191.11 g/mol | |

| Melting Point | < 30°C (Estimate) | Often supercools; treat as liquid for containment. |

| Boiling Point | > 200°C (Decomposes) | Do not distill without DSC thermal scanning. |

| Flash Point | > 100°C | High flash point does not imply thermal stability. |

| Reactivity | High (SNAr Active) | Vulnerable to hydrolysis and amine attack. |

Storage Protocols: The "Zero-Flux" System

The stability of fluorinated nitrobenzenes is governed by the absence of nucleophiles (including water). We utilize a Zero-Flux Storage Protocol to prevent the "slow-burn" degradation that releases HF and pressurizes containers.

Storage Logic Flow

Figure 1: Decision tree for the intake and storage of labile fluorinated nitroarenes. Note the critical visual inspection step.

Detailed Storage Steps:

-

Atmosphere: Store strictly under Argon or Nitrogen. The electron-deficient ring renders the C-F bonds susceptible to hydrolysis by atmospheric moisture, generating HF and phenols.

-

Temperature: Maintain at 2°C – 8°C . While the compound is stable at room temperature for short periods, cold storage inhibits the kinetics of any trace autocatalytic decomposition.

-

Container: Use Teflon (PTFE) or Polypropylene liners. Avoid ground glass joints without Teflon sleeves, as trace HF formation can seize glass joints (etching).

-

Secondary Containment: Store the primary vial inside a secondary jar containing activated molecular sieves or Drierite to scavenge ambient moisture.

Handling & Synthesis Workflow (SNAr Application)

This compound is primarily used as a scaffold for drug synthesis via Nucleophilic Aromatic Substitution (SNAr) . The fluorine atoms at positions 1 and 3 (ortho/para to the Nitro group) are highly activated leaving groups.

Safety Causality: The reaction with amines or alkoxides is exothermic . Because the nitro group activates the ring, the reaction rate is orders of magnitude faster than with chlorobenzenes. Uncontrolled addition can lead to a thermal runaway.

Operational Workflow

Figure 2: Operational workflow for SNAr reactions. Cooling is mandatory before reagent mixing.

Step-by-Step Protocol:

-

Solvent Selection: Use anhydrous aprotic solvents (THF, DMF, Acetonitrile).

-

Why? Protic solvents (alcohols) can compete as nucleophiles, leading to side-product ethers. Water will destroy the starting material.

-

-

Temperature Control:

-

Start all reactions at -10°C to 0°C .

-

The activation energy for SNAr on this scaffold is low. Room temperature mixing can cause an immediate temperature spike.

-

-

Reagent Addition:

-

Add the nucleophile to the substrate slowly (or vice versa, depending on stoichiometry), but never combine all reagents at once.

-

Monitor internal temperature; do not allow a rise >5°C during addition.

-

-

Monitoring:

-

Use TLC or LC-MS. The disappearance of the starting material is usually rapid.

-

Warning: If the reaction turns dark black/tar-like rapidly, it indicates decomposition of the Meisenheimer complex or polymerization. Cool immediately.

-

Emergency Response & Decontamination

In the event of a spill or exposure, standard hydrocarbon protocols are insufficient due to the potential for HF generation and nitro-toxicity.

-

Skin Contact: Immediate wash with PEG-400 (Polyethylene Glycol) followed by soap and water. PEG helps solubilize the lipophilic nitroarene better than water alone.

-

Spill Cleanup:

-

Evacuate the immediate area (fumes).

-

Do not use paper towels (fire risk with oxidizers/nitro compounds).

-

Adsorb with Vermiculite or sand.

-

Neutralize the surface with a dilute Sodium Carbonate solution to quench any generated HF.

-

-

Waste Disposal: Segregate as Halogenated Organic / Oxidizer . Do not mix with strong bases or reducing agents in the waste stream.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Fluorinated Nitrobenzenes. Retrieved from [Link]

-

Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Reactivity. Retrieved from [Link]

-

Chemistry LibreTexts (2025). Reactivity of Electron-Deficient Aromatics. Retrieved from [Link][2][3][4][5][6][7][8][9][10]

-

American Chemical Society (2024). Biocatalytic and Synthetic Strategies for Nitration Reactions. Retrieved from [Link]

(Note: While specific CAS data for the exact this compound isomer is limited in public databases, protocols are derived from the established safety profiles of the 2,3,4-trifluoronitrobenzene class.)

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2,3-Trifluoro-5-methyl-4-nitrobenzene

Welcome to the Advanced Purification Support Center. Subject: 1,2,3-Trifluoro-5-methyl-4-nitrobenzene (TFMNB) Case ID: PUR-F3-NO2-005 Support Tier: Senior Application Scientist

Executive Summary: The Purification Challenge

Purifying This compound presents a unique set of challenges due to the "push-pull" electronic nature of the aromatic ring. The electron-withdrawing trifluoro- and nitro- groups, combined with the electron-donating methyl group, create a highly polarized system.

Common impurities encountered in this synthesis (typically via nitration of 3,4,5-trifluorotoluene or Halex fluorination) include:

-

Regioisomers: (If starting material was isomeric mixtures).

-

Halogen-Exchange Byproducts: (Chloro-difluoro analogs if synthesized via Halex).

-

Over-nitrated species: (Dinitro compounds).

-

Hydrolysis products: (Fluorophenols generated by harsh basic washes).

This guide prioritizes crystallization and hybrid-distillation techniques over standard chromatography, which is often insufficient for separating close-boiling fluorinated isomers.

Module 1: Diagnostic Profiling (Know Your Enemy)

Before attempting bulk purification, you must identify the specific impurity profile. Standard HPLC is often insufficient due to the similar polarity of fluorinated isomers.

Q: My HPLC shows a single peak, but the melting point is depressed. What is happening?

A: You likely have a "isobaric" or "pseudo-isobaric" impurity , such as a chloro-analog (if using Halex chemistry) or a close regioisomer.

-

The Fix: Use 19F-NMR immediately. Fluorine NMR has a chemical shift dispersion ~100x wider than Proton NMR. Isomers that co-elute on C18 HPLC will often show distinct peaks in 19F-NMR separated by 1–5 ppm.

-

Protocol: Run a non-decoupled 19F-NMR in

. Look for satellite peaks around the main signals (-130 to -160 ppm range).

Impurity Identification Table

| Impurity Type | Origin | Detection Method | Removal Strategy |

| Precursor (Start Material) | Incomplete Reaction | GC-MS / TLC (Non-polar) | Vacuum Distillation / Silica Plug |

| Dinitro-species | Over-nitration (High Temp) | GC-MS (High MW) | Recrystallization (Ethanol/Hexane) |

| Fluorophenols | Hydrolysis (High pH wash) | LC-MS (Negative Mode) | Base Extraction (NaOH wash) |

| Chloro-analogs | Halex Failure | GC-MS (Isotope pattern) | Melt Crystallization (Critical) |

Module 2: Purification Workflows

Workflow Visualization

The following decision tree outlines the optimal purification route based on your crude purity.

Figure 1: Decision matrix for selecting the appropriate purification unit operation based on impurity profiling.

Module 3: Detailed Protocols

Protocol A: The "Soft" Crystallization (For Isomer Separation)

Best for: Removing regioisomers and dinitro impurities.

Theory: Fluorinated nitrobenzenes often form eutectic systems with their isomers. "Crash" cooling traps impurities. You need a thermodynamic equilibrium approach.

-

Solvent Selection: Use IPA (Isopropyl Alcohol) / Hexane (1:4 ratio) or Methanol/Water (if the compound is stable to hydrolysis).

-

Note: Avoid pure non-polar solvents if dinitro impurities are present; they are too soluble in aromatics.

-

-

Dissolution: Dissolve crude solid in minimum hot IPA (

). -

Precipitation: Add hot Hexane slowly until persistent cloudiness appears. Add 1 mL IPA to clear it.

-

Cooling Ramp:

-

Cool to

at a rate of -

Hold at

for 2 hours. -

Cool to

and hold for 4 hours.

-

-

Filtration: Filter cold. Wash with pre-chilled Hexane.

Protocol B: Chemical Washing (The "Phenol Scrub")

Best for: Removing fluorophenols (hydrolysis byproducts) which poison downstream catalysts.

Warning: Nitro-fluorobenzenes are susceptible to Nucleophilic Aromatic Substitution (

-

Dissolve crude oil in Dichloromethane (DCM) or MTBE .

-

Cool solution to

. -

Wash with cold 5%

(Weak base is safer than NaOH). -

Critical Step: If phenols persist, use 5% NaOH but keep contact time under 5 minutes and temperature

. -

Immediately wash with water, then Brine, and dry over

.

Module 4: Troubleshooting & FAQs

Q: The product is oiling out instead of crystallizing.

A: This indicates the impurity level is near the eutectic point .

-

The Fix: "Seed and Starve."

-

Dissolve the oil in a solvent where it is moderately soluble (e.g., Methanol).

-

Add a seed crystal of pure material (if available).

-

If no seed is available, scratch the glass side of the flask with a glass rod to induce nucleation sites.

-

Cool extremely slowly. If it oils out again, re-heat and add 5% more solvent.

-

Q: I cannot remove the "Chloro" impurity (e.g., 2-chloro-3,4-difluoro analog).

A: This is the "Halex Nightmare." Chloro- and Fluoro- analogs have nearly identical boiling points and solubilities.

-

The Fix: Melt Crystallization (Zone Refining) is often the only non-chromatographic solution.

-

Melt the entire mass.

-

Slowly cool it.[1] The crystal front will exclude the chloro-impurity (which disrupts the lattice slightly more than F).

-

Decant the liquid residue (enriched in impurity) when 80% of the mass has solidified.

-

Q: My product is turning red/brown upon storage.

A: This suggests trace aniline formation (reduction of nitro) or phenol oxidation.

-

The Fix: Pass the final solution through a small pad of Neutral Alumina (not Silica, which can be acidic) before final evaporation. Store under Nitrogen in the dark.

References

-

Nitration Regioselectivity & Mechanism

- Topic: Regioselectivity in nitration of trifluoromethyl/methyl benzenes.

- Source: Columbia University, "Rate and Regioselectivity in the Nitration of Toluene/Trifluoromethylbenzene."

-

URL:[Link]

- Topic: Separation of nitrotoluene isomers via crystallization and eutectic control.

-

19F-NMR Characterization

- Halex Reaction & Impurities: Topic: Synthesis of trifluoronitrobenzenes from chlorinated precursors (Halex context). Source: ChemicalBook, "1,2,3-Trifluoro-4-nitrobenzene synthesis."

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling. Fluorinated nitro-aromatics can be energetic and toxic.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. biophysics.org [biophysics.org]

- 4. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting low conversion rates in 1,2,3-Trifluoro-5-methyl-4-nitrobenzene reduction

Welcome to the technical support guide for the reduction of 1,2,3-Trifluoro-5-methyl-4-nitrobenzene to its corresponding aniline, 2,3,4-Trifluoro-5-methylaniline. This transformation is a critical step in the synthesis of advanced pharmaceuticals and agrochemicals, where the resulting aniline serves as a key building block.[1] However, the presence of multiple fluorine substituents on the aromatic ring introduces specific challenges, primarily the risk of hydrodefluorination and the potential for incomplete reaction.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will explore the causality behind these issues and offer validated protocols to enhance your conversion rates and product purity.

Troubleshooting Guide: Low Conversion & Side Reactions

This section addresses the most common issues in a direct question-and-answer format.

Issue 1: My reaction shows low or no conversion of the starting material. What is the primary cause?

Low or no conversion is typically rooted in the activity of your reducing system. The cause differs depending on the chosen methodology.

-

For Catalytic Hydrogenation (e.g., H₂ with Pd/C, Pt/C, or Raney® Ni):

-

Probable Cause: Catalyst inactivity or poisoning. Heterogeneous catalysts are highly sensitive to impurities. Sulfur compounds, strong chelators, or even trace metals from previous reactions can irreversibly bind to the catalyst's active sites.[2] The catalyst may also be old or improperly stored, leading to oxidation or loss of activity.

-

Solution:

-

Use a Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier for troubleshooting.

-

Increase Catalyst Loading: While not always optimal, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor inhibition.

-

Check Your Substrate & Solvent Purity: Ensure the starting material and solvent are free from potential catalyst poisons.

-

Ensure Proper Hydrogen Delivery: For reactions using H₂ gas, ensure the system is leak-free and that agitation is sufficient to overcome gas-liquid mass transfer limitations.

-

-

-

For Metal/Acid Reductions (e.g., Fe/NH₄Cl, SnCl₂/HCl):

-

Probable Cause: Passivation of the metal surface or incorrect stoichiometry. Metal powders like iron and zinc can develop a passivating oxide layer on their surface, preventing them from acting as an effective electron donor.[3]

-

Solution:

-

Activate the Metal: Use electrolytic-grade iron powder, which has a higher surface area and reactivity.[4] Pre-treating the metal powder with dilute acid (e.g., a brief wash with 1M HCl for iron or zinc) followed by rinsing with water, ethanol, and ether can remove the oxide layer.

-

Verify Stoichiometry: The reduction of a nitro group is a six-electron process.[5] Ensure you are using a sufficient molar excess of the metal (typically 3-5 equivalents) and the proton source (e.g., ammonium chloride).

-

Ensure Vigorous Stirring: Mechanical stirring is crucial to continuously expose fresh metal surfaces during the reaction.

-

-

Issue 2: The reaction starts but stalls, leaving a mixture of starting material and product. Why?

A stalled reaction points to a gradual loss of reducing power or changing reaction conditions.

-

Probable Cause (Catalytic Hydrogenation): Progressive catalyst deactivation. The intermediates in the nitro reduction pathway, such as nitroso and hydroxylamine species, can sometimes bind strongly to the catalyst surface, inhibiting turnover.[6]

-

Solution:

-

Sequential Catalyst Addition: If the reaction stalls, carefully filter the mixture under an inert atmosphere (to prevent the catalyst from becoming pyrophoric) and add a fresh portion of the catalyst.

-

Optimize Temperature and Pressure: A modest increase in hydrogen pressure or temperature can sometimes provide the necessary activation energy to push the reaction to completion.

-

-

Probable Cause (Metal/Acid Reduction): Consumption of the acid component or formation of intractable metal hydroxides. In the Fe/NH₄Cl system, the ammonium chloride acts as a proton donor and electrolyte.[7] If consumed, the reaction pH rises, causing iron(II) and iron(III) hydroxides to precipitate and coat the iron powder, halting the reaction.[8]

-

Solution:

-

Add More Proton Source: A small, additional charge of ammonium chloride can sometimes restart a stalled reaction.

-

Improve Solubility: Ensure enough co-solvent (e.g., ethanol, methanol) is present to keep all components adequately solvated.

-

Issue 3: I am forming significant byproducts, especially a product that appears to have lost a fluorine atom. How can I prevent this?

The formation of byproducts is a direct challenge to chemoselectivity. Hydrodefluorination is a known side reaction with highly activated aromatic systems.

-

Probable Cause: Overly aggressive reduction conditions, particularly with certain catalysts. Palladium on carbon (Pd/C) is notoriously effective at cleaving carbon-halogen bonds, including C-F bonds, especially under prolonged reaction times or elevated temperatures.[9]

-

Solution: Change Your Reduction System. This is the most critical adjustment.

-

Switch to a Milder Catalyst: Raney Nickel is often superior to Pd/C for reducing nitro groups while preserving aromatic halides.[10] The addition of certain metal fluorides can also enhance the reactivity of Raney Ni.[11]

-

Avoid Catalytic Hydrogenation: Metal/acid reductions are generally more chemoselective for the nitro group and less prone to causing dehalogenation. The Fe/NH₄Cl system in an ethanol/water mixture is highly recommended for this specific substrate.[4][12] Stannous chloride (SnCl₂) is also an excellent choice known for its high selectivity.[13]

-

Consider Sulfide Reagents: The Zinin reduction, using reagents like sodium sulfide (Na₂S), is exceptionally mild and selective for nitro groups in the presence of other reducible functionalities, including halides.[14][15]

-

-

Probable Cause (Formation of Azo/Azoxy Compounds): Incomplete reduction leading to the condensation of intermediates. The nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) intermediates can react with each other or with the final aniline product, especially under neutral or basic conditions, to form dimeric impurities.[16]

-

Solution: Ensure a sufficient excess of the reducing agent and maintain acidic or mildly acidic conditions throughout the reaction to favor the complete six-electron reduction to the amine.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low conversion rates.

Caption: A decision tree for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around method for reducing this compound on a lab scale? For this specific substrate, the Béchamp reduction using iron powder and ammonium chloride (Fe/NH₄Cl) in an ethanol/water solvent system is highly recommended. [12] It offers an excellent balance of high chemoselectivity (preserves C-F bonds), low cost, operational simplicity, and a more environmentally benign profile compared to tin-based reagents.[12][17]

Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar eluent system (e.g., 10-20% Ethyl Acetate in Hexanes). The starting nitroarene will be significantly less polar (higher Rf) than the resulting aniline product, which will stick closer to the baseline. A UV lamp is required for visualization. For more quantitative analysis, LCMS is ideal.

Q3: The workup of my Fe/NH₄Cl reaction results in a thick, black sludge that is difficult to filter. How can I improve this? This is a very common issue caused by the formation of fine iron particles and iron oxides/hydroxides.[8]

-

Dilute First: Before filtering, dilute the reaction mixture with a generous amount of a solvent like ethyl acetate or dichloromethane.

-

Use a Filter Aid: Filter the mixture through a thick pad of Celite® or diatomaceous earth. This prevents the fine particles from clogging the filter paper.

-

Hot Filtration: Filtering the mixture while warm can sometimes improve flow rates.

-

Complexation (Advanced): For very difficult mixtures, adding a chelating agent like a saturated aqueous solution of EDTA or citrate after the reaction can help dissolve the iron salts, making filtration or extraction much cleaner.[8]

Q5: My final aniline product is a dark oil or solid. How can I purify it? Aniline compounds are notoriously prone to air oxidation, which forms highly colored impurities.

-

Work under Inert Atmosphere: During workup and purification, try to minimize exposure to air.

-

Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes, and filter through Celite®. This is very effective at removing colored impurities.

-

Column Chromatography: Purification via silica gel chromatography is standard.

-

Distillation: If the product is a liquid, distillation under reduced pressure is an excellent method for obtaining a colorless product.

Comparative Data of Recommended Reduction Methods

| Method | Reagents & Conditions | Pros | Cons | Defluorination Risk |

| Fe/NH₄Cl Reduction | Fe powder (3-5 eq.), NH₄Cl (4 eq.), EtOH/H₂O, Reflux[4] | High chemoselectivity, low cost, environmentally friendly, scalable. | Workup can be challenging due to iron sludge.[8] | Very Low |

| SnCl₂ Reduction | SnCl₂·2H₂O (3-4 eq.), EtOH or EtOAc, Reflux[13] | Excellent chemoselectivity, reliable, tolerates many functional groups. | Tin waste is toxic and difficult to dispose of, relatively expensive.[13] | Very Low |

| Catalytic Hydrogenation | Raney® Ni, H₂ (50 psi) or H₂ source (e.g., Hydrazine), EtOH, RT-50°C[10] | Clean reaction, no metal salt waste, high atom economy. | Raney® Ni is pyrophoric, risk of catalyst poisoning, potential for dehalogenation. | Low to Moderate |

Validated Experimental Protocols

Protocol 1: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This protocol is adapted from established procedures for the selective reduction of nitroarenes.[4][5]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Reagent Addition: Add ethanol and water in a 4:1 ratio (e.g., 20 mL EtOH, 5 mL H₂O per gram of substrate). To this suspension, add ammonium chloride (NH₄Cl, 4.0 eq) and fine iron powder (electrolytic grade, 3-5 eq).

-

Reaction: Heat the mixture to a gentle reflux (approx. 80-85°C). The reaction is often exothermic initially. Monitor the reaction progress by TLC (e.g., 15% EtOAc/Hexanes). The reaction is typically complete in 2-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (approx. 20 mL per gram of starting material).

-

Filter the black sludge through a pad of Celite®. Wash the filter cake thoroughly with additional ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,3,4-Trifluoro-5-methylaniline.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Caption: Step-by-step workflow for the Fe/NH₄Cl reduction protocol.

References

-

Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. [Link]

-

Gore, P. H., & Hughes, G. K. (1972). Selective Reduction of Nitroaromatic Compounds. Journal of the Chemical Society, Perkin Transactions 1, 66. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Huber, D., Andermann, G., & Leclerc, G. (1988). Selective reduction of aromatic / aliphatic nitro groups by sodium sulfide. Tetrahedron Letters. Available at: [Link]

-

Akam, T. M., et al. (2021). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. [Link]

-

Edelmann, F. T. (2020). Answer to "What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?". ResearchGate. Available at: [Link]

-

Strachan, J. P., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(8), 3171–3178. [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]

-

Reddit. (2025). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? r/Chempros. Retrieved from [Link]

-

Cantillo, D., & Kappe, C. O. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. CHIMIA International Journal for Chemistry, 70(11), 785-789. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Sn2+ reduction. Retrieved from [Link]

-

Mondal, S., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Materials Research Express. [Link]

-

ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

-

Fu, X., et al. (2020). Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. Catalysis Science & Technology, 10(18), 6138-6149. [Link]

-

Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]

-

Li, Y., et al. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Molecules, 28(7), 3189. [Link]

-

ResearchGate. (2015). Metal fluoride promoted catalytic hydrogenation of aromatic nitro compounds over RANEY® Ni. Retrieved from [Link]

- Reif, D. J. (1991). U.S. Patent No. 5,068,436. Washington, DC: U.S. Patent and Trademark Office.

-

Chemistry Stack Exchange. (2025). Where does the electron go in Béchamp reduction?. Retrieved from [Link]

-

Blaser, H. U. (2010). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Advanced Synthesis & Catalysis, 352(1), 19-35. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 14. Zinin reaction - Wikipedia [en.wikipedia.org]

- 15. Selective reduction of nitroaromatic compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

Technical Support Center: Optimizing Reactions with 1,2,3-Trifluoro-5-methyl-4-nitrobenzene

Welcome to the technical support center for 1,2,3-trifluoro-5-methyl-4-nitrobenzene (CAS 923032-93-3).[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures and troubleshooting common experimental challenges. The unique substitution pattern of this molecule—three adjacent fluorine atoms, a nitro group, and a methyl group—presents specific considerations for both its synthesis and its subsequent use in nucleophilic aromatic substitution (SNAr) reactions.

This document is structured to address issues from two critical perspectives:

-

Synthesis: Focusing on the nitration of the precursor, 3,4,5-trifluorotoluene, where temperature control is paramount for yield and isomeric purity.

-

Reactivity: Centered on the use of this compound as a substrate in SNAr reactions, where temperature dictates reaction rate, selectivity, and product integrity.

Part 1: Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter during your experiments, providing a logical path from observation to resolution.

Scenario 1: Synthesis via Nitration of 3,4,5-Trifluorotoluene

The synthesis of this compound typically involves the electrophilic aromatic substitution (nitration) of 3,4,5-trifluorotoluene. Temperature control during this step is critical.

Problem: Low yield of the desired 4-nitro isomer and formation of multiple unidentified byproducts.

-

Question 1: My nitration of 3,4,5-trifluorotoluene is resulting in a low yield of the target compound. What is the most likely cause related to temperature?

Answer: The most probable cause is suboptimal temperature control. Nitration is a highly exothermic reaction. If the temperature is too high, you risk several side reactions. The methyl group is an activating, ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directing. However, the strong electron-withdrawing nature of the fluorine atoms deactivates the ring overall, requiring forceful conditions.

-

Causality:

-

Over-nitration: Elevated temperatures (>50-60 °C) can provide sufficient energy to add a second nitro group, leading to dinitro-trifluorotoluene species, which are often difficult to separate.

-

Oxidative Degradation: At higher temperatures, the combination of nitric and sulfuric acid can act as a potent oxidizing agent, leading to the degradation of the aromatic ring or oxidation of the methyl group, resulting in a complex mixture of byproducts.

-

Isomer Formation: While the 4-position (para to the methyl group) is sterically accessible, temperature can influence the kinetic vs. thermodynamic control of the reaction, potentially leading to a less favorable isomer distribution. Studies on toluene nitration show that lower temperatures can favor para-selectivity.[5][6]

-

-

Troubleshooting Steps:

-

Maintain Strict Low-Temperature Conditions: Begin the reaction at 0-5 °C in an ice bath.

-

Control Reagent Addition: Add the nitrating mixture (pre-mixed and cooled) dropwise to the solution of 3,4,5-trifluorotoluene. This allows the reaction vessel's cooling system to dissipate the heat generated, preventing temperature spikes.

-

Monitor Internal Temperature: Use a thermometer placed directly in the reaction mixture, not just monitoring the bath temperature.

-

Allow for a Gradual Warm-up: After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-10 °C) for a set period before slowly allowing it to warm to room temperature. This ensures the reaction goes to completion without runaway temperature increases.

-

-

-

Question 2: I am observing the formation of the 2-nitro isomer. How can I optimize the temperature to maximize the yield of the desired 4-nitro product?

Answer: The formation of the 2-nitro isomer (ortho to the methyl group) is expected due to the directing effect of the methyl group. However, the 4-position (para) is often favored due to reduced steric hindrance. The ratio of para to ortho isomers can be influenced by temperature.

-

Causality: The activation energy for substitution at the ortho and para positions is different. Lowering the reaction temperature generally increases selectivity for the sterically less hindered product. In the nitration of toluene itself, decreasing the temperature has been shown to decrease the amount of the meta isomer and can influence the ortho/para ratio.[5][7]

-

Optimization Strategy:

-